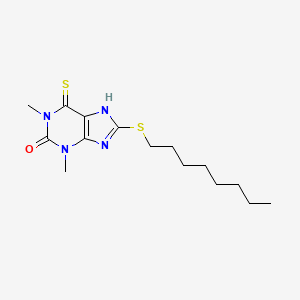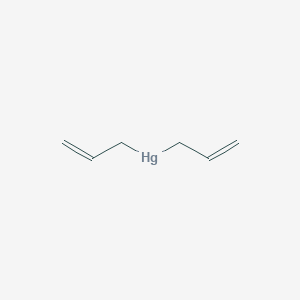
Mercury, di-2-propenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mercury, di-2-propenyl-, also known as diallyl mercury, is an organomercury compound with the chemical formula C6H10Hg. This compound is characterized by the presence of two allyl groups (2-propenyl groups) bonded to a central mercury atom. Organomercury compounds are known for their diverse applications and unique chemical properties, although they are often associated with toxicity concerns.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of mercury, di-2-propenyl- typically involves the reaction of mercury(II) chloride with allyl magnesium bromide (Grignard reagent) in an anhydrous ether solution. The reaction proceeds as follows:
HgCl2+2CH2=CHCH2MgBr→(CH2=CHCH2)2Hg+2MgBrCl
This reaction requires careful control of temperature and anhydrous conditions to prevent the decomposition of the Grignard reagent and ensure the successful formation of the desired organomercury compound.
Industrial Production Methods
Industrial production of mercury, di-2-propenyl- is not common due to the toxicity and environmental concerns associated with mercury compounds. when produced, it follows similar synthetic routes as described above, with additional purification steps to ensure the removal of impurities and by-products.
化学反应分析
Types of Reactions
Mercury, di-2-propenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert mercury, di-2-propenyl- to elemental mercury and allyl compounds.
Substitution: The allyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Mercury(II) oxide (HgO) and allyl alcohols.
Reduction: Elemental mercury (Hg) and allyl compounds.
Substitution: Various substituted organomercury compounds depending on the nucleophile used.
科学研究应用
Mercury, di-2-propenyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: Studied for its interactions with biological molecules and potential toxicological effects.
Medicine: Investigated for its potential use in medicinal chemistry, although its toxicity limits its practical applications.
Industry: Utilized in the production of certain specialized materials and as a catalyst in specific chemical reactions.
作用机制
The mechanism of action of mercury, di-2-propenyl- involves its ability to form strong bonds with sulfur-containing biomolecules, such as proteins and enzymes. This interaction can inhibit the function of these biomolecules, leading to toxic effects. The compound can also disrupt cellular processes by binding to thiol groups in proteins, affecting their structure and function.
相似化合物的比较
Similar Compounds
Mercury, di-2-propenyl disulfide: Another organomercury compound with similar chemical properties but different reactivity due to the presence of sulfur atoms.
Mercury, di-2-propenyl tetrasulfide: Contains more sulfur atoms, leading to different chemical behavior and applications.
Uniqueness
Mercury, di-2-propenyl- is unique due to its specific structure, which allows it to participate in a variety of chemical reactions
属性
CAS 编号 |
2097-71-4 |
|---|---|
分子式 |
C6H10Hg |
分子量 |
282.74 g/mol |
IUPAC 名称 |
bis(prop-2-enyl)mercury |
InChI |
InChI=1S/2C3H5.Hg/c2*1-3-2;/h2*3H,1-2H2; |
InChI 键 |
AQYFPYBUJYFOJA-UHFFFAOYSA-N |
规范 SMILES |
C=CC[Hg]CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



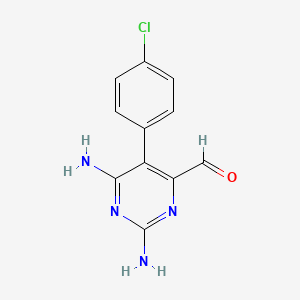

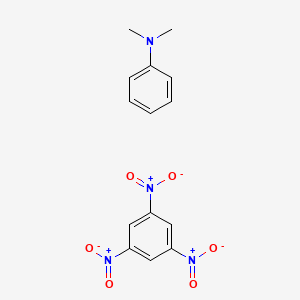
![(4-{[(4-Aminophenyl)sulfonyl]amino}phenyl)arsonic acid](/img/structure/B14746489.png)
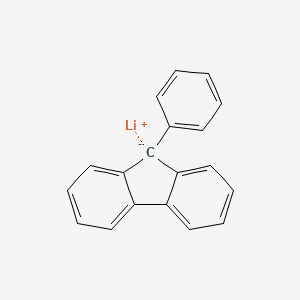

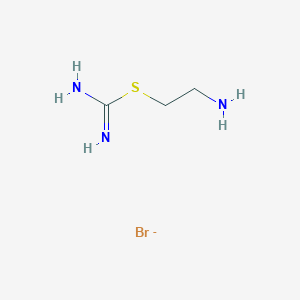
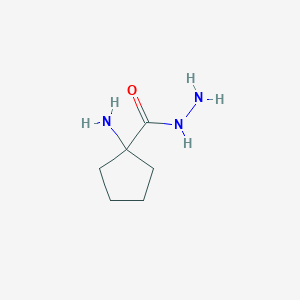
![Trichloro[bis(trifluoromethyl)]-lambda~5~-phosphane](/img/structure/B14746547.png)
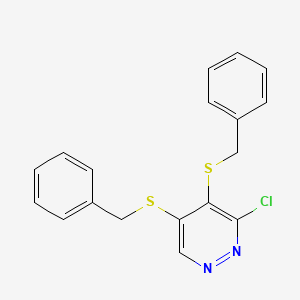
![[1,3]Thiazolo[4,5-F]quinoxaline](/img/structure/B14746556.png)

